molecular formula C10H12N4 B108564 6-(Piperazin-1-yl)nicotinonitrile CAS No. 149554-29-0

6-(Piperazin-1-yl)nicotinonitrile

Cat. No. B108564
CAS RN: 149554-29-0
M. Wt: 188.23 g/mol
InChI Key: ZYNPMKJQFWNFMI-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H12N4 . It is used in various chemical industry applications .


Synthesis Analysis

The synthesis of 6-(Piperazin-1-yl)nicotinonitrile involves several stages. In one stage, 6-piperazin-1-yl-nicotinonitrile reacts with 1,4,6-trichlorophthalazine in the presence of triethylamine at 80℃ for 2.5 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 6-(Piperazin-1-yl)nicotinonitrile is characterized by a piperazine ring attached to a pyridine ring with a nitrile group . The IUPAC name for this compound is 6-piperazin-1-ylpyridine-3-carbonitrile .


Physical And Chemical Properties Analysis

6-(Piperazin-1-yl)nicotinonitrile has a molecular weight of 188.23 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 188.106196400 g/mol . The compound has a topological polar surface area of 52 Ų .

Scientific Research Applications

Pharmacology

6-(Piperazin-1-yl)nicotinonitrile: has shown potential in pharmacological research due to its structural properties. It’s a compound that can cross the blood-brain barrier (BBB), which is crucial for developing central nervous system (CNS) drugs . Its high GI absorption and solubility make it a candidate for oral medications . However, it’s not a substrate for P-glycoprotein, suggesting it might avoid drug-drug interactions and multidrug resistance .

Material Science

In material science, 6-(Piperazin-1-yl)nicotinonitrile could be used to synthesize novel materials with unique properties. Its molecular structure, which includes both aromatic and aliphatic regions, allows for diverse interactions and could lead to materials with specific optical or electrical characteristics .

Chemical Synthesis

This compound serves as an intermediate in chemical synthesis, particularly in the creation of complex molecules. Its reactive nitrile group can be transformed into various functional groups, providing a versatile pathway for synthesizing a wide range of chemicals .

Analytical Chemistry

6-(Piperazin-1-yl)nicotinonitrile: is used in analytical chemistry for the development of analytical standards and reagents. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Life Sciences

In life sciences, 6-(Piperazin-1-yl)nicotinonitrile is utilized in biochemical assays and as a building block for bioactive molecules. Its ability to interact with biological macromolecules can help in understanding biological processes and in the discovery of new drugs .

Industrial Applications

While not directly used in industrial applications, 6-(Piperazin-1-yl)nicotinonitrile can be a precursor for the synthesis of industrial chemicals. Its molecular structure allows for the creation of compounds used in various industries, from pharmaceuticals to agrochemicals .

Safety and Hazards

Safety data for 6-(Piperazin-1-yl)nicotinonitrile indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Appropriate personal protective equipment should be used when handling this compound .

properties

IUPAC Name

6-piperazin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-7-9-1-2-10(13-8-9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNPMKJQFWNFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371899
Record name 6-(Piperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperazin-1-yl)nicotinonitrile

CAS RN

149554-29-0
Record name 6-(Piperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(piperazin-1-yl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Chloronicotinonitrile (500 mg, 3.61 mmole) and piperazine (930 mg, 10.8 mmole) were dissolved in 20 ml of acetonitrile and heated at 60° C. under N2 for 5 hours. The mixture was cooled to room temperature, diluted with water and extracted with dichloromethane (5×). The combined organics were dried over sodium sulfate, filtered, and concentrated to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 8.40 (d, J=1.70 Hz, 1H) 7.60 (dd, J=8.81, 2.37 Hz, 1H) 6.59 (d, J=8.48 Hz, 1H) 3.57-3.75 (m, 4H) 2.91-3.05 (m, 4H); MS (M+H)+=189.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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